REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[N:11]([O-])=O.[Na+].O.O.[Cl:17][Sn]Cl>Cl>[ClH:17].[NH:1]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])[NH2:11] |f:1.2,3.4.5,7.8|
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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250 mL
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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Cl
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Name
|
|
Quantity
|
662 g
|
Type
|
reactant
|
Smiles
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O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
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2 L
|
Type
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solvent
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Smiles
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Cl
|
Name
|
2h
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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|
Type
|
CUSTOM
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Details
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The reaction mixture was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The precipitate was filtered
|
Type
|
WASH
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Details
|
washed with ethanol and ether
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
Cl.N(N)C=1C=C(C(=O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |